molecular formula C10H9Br2NO B3169197 3,7-二溴-2,3,4,5-四氢-1H-1-苯并氮杂卓-2-酮 CAS No. 935524-26-8

3,7-二溴-2,3,4,5-四氢-1H-1-苯并氮杂卓-2-酮

货号 B3169197
CAS 编号: 935524-26-8
分子量: 318.99
InChI 键: RUCQBVMURFKTHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H9Br2NO . It has a molecular weight of 318.99 . It is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is 1S/C10H9Br2NO/c11-7-2-4-9-6 (5-7)1-3-8 (12)10 (14)13-9/h2,4-5,8H,1,3H2, (H,13,14) . This code provides a unique representation of the compound’s molecular structure.

科学研究应用

多巴胺能活性

该化合物因其多巴胺能活性而受到研究。研究表明,结构上相关的 6-氯-7,8-二羟基-1-苯基-2,3,4,5-四氢-1H-3-苯并氮杂卓作为中枢和外周多巴胺受体的激动剂。它们的多巴胺能活性潜力已通过体内和体外分析进行评估,表明它们与神经科学和药理学研究相关 (Pfeiffer 等人,1982 年)

毒蕈碱受体拮抗作用

3,7-二溴-2,3,4,5-四氢-1H-1-苯并氮杂卓-2-酮等苯并氮杂卓已被开发为潜在的选择性毒蕈碱 (M3) 受体拮抗剂。它们的合成及其在毒蕈碱受体拮抗作用中的功效评估突出了它们在针对涉及毒蕈碱受体的疾病的治疗开发中的潜力 (Bradshaw 等人,2008 年)

血管紧张素转换酶抑制

该化合物还与制备抑制血管紧张素转换酶的衍生物有关。这些衍生物已经过效力测试,表明在心血管研究和治疗中的潜在应用 (Stanton 等人,1985 年)

抗寄生虫活性

与本化合物在结构上相关的四氢-1-苯并氮杂卓已被确定为治疗恰加斯病和利什曼病等疾病的潜在抗寄生虫药物。这些化合物的结构特征及其生物学特性是 neglected tropical diseases 研究中的一个重要领域 (Macías 等人,2016 年)

Sigma-1 受体调节

研究表明,结构上类似于 3,7-二溴-2,3,4,5-四氢-1H-1-苯并氮杂卓-2-酮的 SKF83959 等化合物可以作为 Sigma-1 受体的有效变构调节剂。这一发现为理解该药物依赖于 D1 受体的作用开辟了新的途径 (Guo 等人,2013 年)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

属性

IUPAC Name

3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCQBVMURFKTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Synthesis routes and methods

Procedure details

Scheme 5 describes an example of bromination of a tetrahydrobenzazepine intermediate. Bromine can be added slowly to commercially available 3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one in acetic acid with stirring at room temperature to provide the useful intermediate 3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one, which can be used in many transformations described herein. Bromination using similar conditions can be carried out on other amino aryl cores described herein to provide intermediates for transformation to the compounds of the invention described in Schemes 8, 9 and 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 2
Reactant of Route 2
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 3
Reactant of Route 3
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 4
Reactant of Route 4
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 5
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 6
Reactant of Route 6
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。